2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol
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Overview
Description
2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound that belongs to the class of indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound features a methyl group at the 6-position and an ethan-1-ol group attached to the 1-position of the indane structure. It is a colorless liquid with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the following steps:
Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.
Reduction: The nitromethylindanone is then reduced to the corresponding alcohol.
Dehydration: The alcohol is dehydrated to yield nitromethylindene.
Hydrogenation: Finally, the nitromethylindene is hydrogenated over palladium on carbon (Pd/C) to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various halogenating agents and catalysts can be employed for substitution reactions.
Major Products
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products are reduced derivatives of the original compound.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indane: A parent compound with a similar bicyclic structure but without the methyl and ethan-1-ol groups.
1-Indanol: A compound with a hydroxyl group at the 1-position of the indane structure.
2-Methylindane: A compound with a methyl group at the 2-position of the indane structure
Uniqueness
2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62677-79-6 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C12H16O/c1-9-2-3-10-4-5-11(6-7-13)12(10)8-9/h2-3,8,11,13H,4-7H2,1H3 |
InChI Key |
AKJMJERMARGKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2CCO)C=C1 |
Origin of Product |
United States |
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